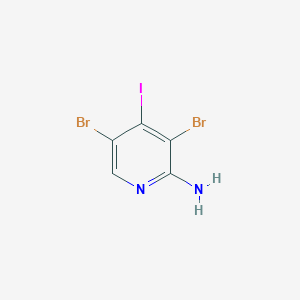3,5-Dibromo-4-iodopyridin-2-amine
CAS No.: 2379946-90-2
Cat. No.: VC4274741
Molecular Formula: C5H3Br2IN2
Molecular Weight: 377.805
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2379946-90-2 |
|---|---|
| Molecular Formula | C5H3Br2IN2 |
| Molecular Weight | 377.805 |
| IUPAC Name | 3,5-dibromo-4-iodopyridin-2-amine |
| Standard InChI | InChI=1S/C5H3Br2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) |
| Standard InChI Key | ZSLPQODRAUGHGY-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=N1)N)Br)I)Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 3,5-dibromo-4-iodopyridin-2-amine is C₅H₃Br₂IN₂, with a theoretical molecular weight of 423.81 g/mol. This calculation assumes standard isotopic abundances for bromine (79.904 g/mol), iodine (126.904 g/mol), and nitrogen (14.007 g/mol) .
Structural Characterization
The compound’s structure is defined by:
-
Bromine atoms at positions 3 and 5, contributing to steric hindrance and electron-withdrawing effects.
-
Iodine at position 4, enhancing polarizability and potential for further functionalization.
-
An amine group (-NH₂) at position 2, offering nucleophilic reactivity for coupling reactions .
Comparative analysis with structurally similar compounds, such as 3-bromo-5-iodopyridin-2-amine (CAS 697300-73-5), suggests that the additional bromine at position 5 would significantly alter electronic distribution and solubility profiles .
Synthetic Pathways and Challenges
Precursor Selection
The synthesis of 3,5-dibromo-4-iodopyridin-2-amine likely begins with a pyridine scaffold substituted with amino and halogen groups. A plausible precursor is 4-amino-3,5-dibromopyridine, which could undergo iodination at position 4. This hypothesis aligns with methods described in patents for synthesizing 3,5-dibromo-4-iodopyridine (without the amine group), where diazotization and iodination are key steps .
Diazotization-Iodination Strategy
A patented one-step synthesis for 3,5-dibromo-4-iodopyridine involves:
-
Dissolving 3,5-dibromo-4-aminopyridine in sulfuric acid.
-
Diazotization with sodium nitrite (NaNO₂) at 0–5°C.
-
Reaction with potassium iodide (KI) to introduce iodine, yielding the target compound with 65–83% efficiency .
Adapting this method to retain the amine group at position 2 would require protective strategies during iodination to prevent substitution at the 2-position.
Alternative Routes
A multi-step approach could involve:
-
Bromination of 4-iodopyridin-2-amine using N-bromosuccinimide (NBS) under radical conditions.
-
Regioselective bromination at positions 3 and 5, guided by directing groups or catalytic systems.
This method mirrors the synthesis of 5-bromo-2-iodopyridin-3-amine (CAS 1180678-40-3), where bromination precedes iodination.
Physicochemical Properties
Solubility and Stability
Halogenated pyridines generally exhibit low water solubility due to their hydrophobic halogens. For example, 3-bromo-5-iodopyridin-2-amine is sparingly soluble in aqueous media but dissolves in polar aprotic solvents like dimethylformamide (DMF) . The presence of an amine group may enhance solubility in acidic conditions via protonation.
Spectroscopic Data
-
NMR: The amine proton in 5-bromo-2-iodopyridin-3-amine resonates at δ 6.2–6.5 ppm (¹H NMR), while bromine and iodine induce significant deshielding of adjacent carbons (¹³C NMR).
-
Mass Spectrometry: A molecular ion peak at m/z 423.81 would confirm the compound’s molecular weight, with characteristic fragmentation patterns for Br (79/81) and I (127).
Research Gaps and Future Directions
-
Synthetic Optimization: Developing protective-group-free routes to improve yield.
-
Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
-
Computational Studies: Predicting reactivity using density functional theory (DFT).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume